

# Cone calorimeter test procedure for assessing material flammability.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **IGNITABILITY**

Cat. No.: **B1175610**

[Get Quote](#)

## Application Notes and Protocols for Cone Calorimeter Testing

Topic: Cone calorimeter test procedure for assessing material flammability.

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The cone calorimeter is a versatile instrument used to study the fire behavior of small material samples.<sup>[1]</sup> It is a cornerstone of fire safety engineering, providing critical data on material flammability.<sup>[2]</sup> The test is based on the principle of oxygen consumption calorimetry, which correlates the heat released by a burning material to the amount of oxygen consumed during combustion.<sup>[1][3]</sup> For most organic materials, approximately 13.1 MJ of energy is released for every kilogram of oxygen consumed.<sup>[4][5]</sup> This application note provides a detailed protocol for conducting flammability tests using a cone calorimeter, in accordance with ASTM E1354 and ISO 5660 standards.<sup>[6]</sup>

## Principle of Operation

A cone-shaped radiant heater subjects a horizontally oriented sample to a controlled level of heat flux, typically ranging from 10 to 100 kW/m<sup>2</sup>.<sup>[6][7]</sup> Upon heating, the material pyrolyzes and releases flammable vapors. An external spark igniter ignites these vapors, and the subsequent combustion process is monitored.<sup>[7][8]</sup> The combustion products are collected by

an exhaust hood and analyzed to determine the oxygen concentration and flow rate.[9] By measuring the depletion of oxygen in the exhaust stream, the heat release rate (HRR) of the material can be calculated.[9] A load cell continuously measures the mass of the sample to determine the mass loss rate (MLR).[6] Additionally, a laser photometer in the exhaust duct measures smoke production.[4]

## Experimental Protocol

This protocol outlines the steps for conducting a cone calorimeter test in accordance with ASTM E1354 and ISO 5660-1.

### 3.1. Apparatus

A standard cone calorimeter apparatus consists of:

- A conical radiant heater.[10]
- Specimen holder and load cell.[10]
- Spark ignition system.[10]
- Exhaust system with gas sampling and analysis (oxygen, carbon monoxide, carbon dioxide). [10]
- Smoke obscuration measurement system (laser).[8]
- Data acquisition and analysis system.[10]

### 3.2. Sample Preparation

- Prepare three to five replicate specimens for each material to be tested.[11]
- Specimens should be 100 mm x 100 mm, with a maximum thickness of 50 mm.[12]
- Condition the specimens to a constant weight in a controlled environment of 23 °C and 50% relative humidity.[8]
- Wrap the back and sides of each specimen with a single layer of aluminum foil, leaving the top surface exposed to the heater.[8][13]

- Place the wrapped specimen in the sample holder.[13]

### 3.3. Instrument Calibration

- Perform daily calibrations of the gas analyzers (oxygen, CO, CO<sub>2</sub>) and the load cell according to the manufacturer's instructions.[11]
- Calibrate the heat flux from the conical heater using a heat flux meter to ensure the desired irradiance level (e.g., 35 kW/m<sup>2</sup> or 50 kW/m<sup>2</sup>).[8]
- Perform a methane calibration to check the overall instrument response and calculate the C-factor.[14]

### 3.4. Test Procedure

- Set the desired heat flux from the conical heater (e.g., 50 kW/m<sup>2</sup>).[15]
- Establish a stable exhaust airflow and record the baseline oxygen concentration.[8]
- Place the specimen holder with the prepared sample onto the load cell under the conical heater.[8]
- Position the spark igniter above the sample surface.[8]
- Start the data acquisition system.
- Initiate the test by exposing the sample to the radiant heat.
- Record the time to sustained ignition, which is the time when flaming combustion persists for at least 10 seconds.[10]
- Once sustained ignition is achieved, retract the spark igniter.[13]
- Continue the test until one of the following criteria is met: flaming ceases, the mass loss rate drops below a specified value, or a predetermined time has elapsed (e.g., 60 minutes).[8]
- After the test, remove the sample holder and allow the apparatus to cool.

- Collect all data for analysis.[\[13\]](#)

## Data Presentation

The cone calorimeter test generates a wealth of quantitative data that is crucial for assessing material flammability. The key parameters are summarized in the table below.

| Parameter                    | Symbol | Unit              | Description                                                                            |
|------------------------------|--------|-------------------|----------------------------------------------------------------------------------------|
| Heat Release Rate            | HRR    | kW/m <sup>2</sup> | The rate at which energy is released per unit area during combustion.[10]              |
| Peak Heat Release Rate       | pHRR   | kW/m <sup>2</sup> | The maximum value of the heat release rate during the test. [16]                       |
| Time to Ignition             | TTI    | s                 | The time elapsed from the start of the test to the onset of sustained flaming.[6]      |
| Mass Loss Rate               | MLR    | g/s               | The rate at which the sample's mass decreases during combustion.[6]                    |
| Total Heat Released          | THR    | MJ/m <sup>2</sup> | The total amount of energy released per unit area over the duration of the test. [12]  |
| Effective Heat of Combustion | EHC    | MJ/kg             | The heat released per unit mass of the pyrolyzed sample.[10]                           |
| Smoke Production Rate        | SPR    | m <sup>2</sup> /s | The rate at which smoke is generated, measured by the obscuration of a laser beam.[12] |
| Total Smoke Production       | TSP    | m <sup>2</sup>    | The total amount of smoke generated                                                    |

throughout the test.

[12]

---

|                          |     |                    |                                                                       |
|--------------------------|-----|--------------------|-----------------------------------------------------------------------|
| Specific Extinction Area | SEA | m <sup>2</sup> /kg | A measure of the smoke produced per unit mass of the sample lost.[10] |
|--------------------------|-----|--------------------|-----------------------------------------------------------------------|

---

|          |       |                                                                               |
|----------|-------|-------------------------------------------------------------------------------|
| CO Yield | kg/kg | The mass of carbon monoxide produced per unit mass of the sample consumed.[6] |
|----------|-------|-------------------------------------------------------------------------------|

---

|                       |       |                                                                              |
|-----------------------|-------|------------------------------------------------------------------------------|
| CO <sub>2</sub> Yield | kg/kg | The mass of carbon dioxide produced per unit mass of the sample consumed.[6] |
|-----------------------|-------|------------------------------------------------------------------------------|

---

## Visualization

The following diagram illustrates the experimental workflow of the cone calorimeter test.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the cone calorimeter test.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cone calorimeter - Wikipedia [en.wikipedia.org]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Cone Calorimeter | NIST [nist.gov]
- 4. worldoftest.com [worldoftest.com]
- 5. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]
- 6. worldoftest.com [worldoftest.com]
- 7. efectis.com [efectis.com]
- 8. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 9. Cone Calorimeter | ISO 5660 ASTM E1354 [motistech.com]
- 10. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 11. lisungroup.com [lisungroup.com]
- 12. eurofins.fi [eurofins.fi]
- 13. iafss.org [iafss.org]
- 14. fpe.umd.edu [fpe.umd.edu]
- 15. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 16. ASTM E1354 | Cone Calorimeter Testing | VTEC Laboratories [vteclabs.com]
- To cite this document: BenchChem. [Cone calorimeter test procedure for assessing material flammability.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1175610#cone-calorimeter-test-procedure-for-assessing-material-flammability>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)